2-Bromo-1-(1H-indol-3-yl)ethanone is a chemical compound classified as an indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a bromine atom attached to an ethanone group, which is further connected to an indole ring at the third position. The compound's Chemical Abstracts Service registry number is 19611-93-9, and its molecular formula is CHBrNO .
The synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone typically involves the bromination of 1-(1H-indol-3-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. Common solvents for this reaction include dichloromethane or chloroform, with the reaction temperature maintained at low levels to prevent over-bromination .
The molecular structure of 2-bromo-1-(1H-indol-3-yl)ethanone consists of:
The compound has a melting point that can vary based on purity but generally falls within a range typical for similar indole derivatives. Its structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular connectivity .
2-Bromo-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions:
The mechanism of action for 2-bromo-1-(1H-indol-3-yl)ethanone primarily revolves around its reactivity due to the presence of the bromine atom and the carbonyl group.
Analytical techniques such as NMR and IR spectroscopy are often used to characterize this compound:
2-Bromo-1-(1H-indol-3-yl)ethanone has potential applications in scientific research, particularly in medicinal chemistry:
The synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone (CAS 19611-93-9) primarily follows Friedel-Crafts acylation pathways. A highly efficient approach involves boron trifluoride etherate (BF₃·Et₂O)-promoted regioselective 3-acylation of free (N-H) indoles with bromoacetyl bromide under mild conditions. This method achieves yields exceeding 80% while maintaining excellent C3 selectivity, avoiding the need for N1 protection/deprotection steps common in traditional Lewis acid catalysts like AlCl₃ . Alternative pathways include the organometallic activation of indoles via generation of magnesium or zinc salts prior to acylation with bromoacetyl chloride, though this method requires strict anhydrous conditions and inert atmospheres [10].
A critical limitation involves the competitive formation of 1,3-diacylated byproducts when electron-rich indoles react under uncontrolled conditions. Optimization studies indicate that maintaining a stoichiometric ratio of 1:1.2:1 (indole: bromoacetyl bromide: BF₃·Et₂O) in dichloromethane (DCM) at ambient temperature maximizes monoacylation yield while minimizing diacylation .
Table 1: Comparative Bromination Methodologies
Method | Catalyst/Reagent | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Friedel-Crafts Acylation | BF₃·Et₂O | 80-93% | C3 exclusive | Moisture sensitivity |
Organometallic Activation | MgBr₂/ZnCl₂ | 65-75% | C3 exclusive | Anhydrous/inert gas required |
Classical Lewis Acid | AlCl₃ | 60-78% | C3/N1 mixture | Diacylation predominates |
2-Bromo-1-(1H-indol-3-yl)ethanone serves as a pivotal electrophilic building block in multicomponent reactions (MCRs). Its α-bromo ketone moiety undergoes efficient nucleophilic displacement with amines, thiols, or azides, enabling rapid assembly of complex indole derivatives. Documented transformations include:
These MCRs leverage the dual reactivity of the compound: the C3 carbonyl activates the α-bromo position for nucleophilic attack, while the indole C2 position can participate in electrophilic cyclization. This enables single-pot construction of polycyclic systems like pyrano[2,3-d]pyrimidines when reacted with malononitrile and barbituric acids [8].
Solvent polarity critically influences acylation efficiency. Comparative studies demonstrate DCM outperforms chlorinated (CHCl₃, DCE) and ethereal (1,4-dioxane) solvents due to optimal balance of substrate solubility and Lewis acid stability. Protic solvents like methanol are avoided as they deactivate BF₃·Et₂O .
Catalyst screening reveals BF₃·Et₂O provides distinct advantages over conventional Lewis acids:
Notably, catalyst loading below 1.0 equivalent causes incomplete conversion, while excess (>1.5 eq) promotes diacylation. Temperature optimization shows room temperature (25°C) maximizes yield; cooling to 0°C slows reaction kinetics, while heating above 40°C accelerates decomposition .
The inherent electronic bias of indole (C3 > C2 > N1) governs functionalization patterns. 2-Bromo-1-(1H-indol-3-yl)ethanone exhibits three modifiable sites:
Substituent effects were rigorously studied:
Table 2: Regioselectivity of Electrophilic Substitution on 3-Acylindoles
Substituent | Preferred Position | Common Electrophiles | Application Example |
---|---|---|---|
5-OMe | C5 | Br₂, Cl⁺, NO₂⁺ | Serotonergic ligands [10] |
5-Br | C4/C7 | Cl₂, SO₃H | Anticancer scaffolds [6] |
5-F | C4 | Ac⁺, RCO⁺ | 5-HT₆ receptor modulators [10] |
Industrial production faces three critical hurdles:
Successful kilogram-scale production (83% yield) was achieved using:
However, purification challenges persist: Chromatography remains unavoidable due to tar formation during distillation. This increases production costs by ~40% compared to simpler indole derivatives. Alternative crystallization solvents (MTBE/heptane) show promise but yield polymorphic mixtures requiring stringent control .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1